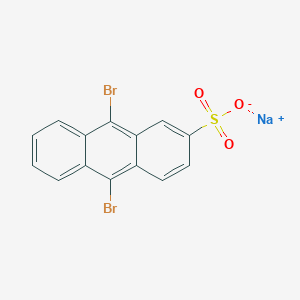

Sodium 9,10-dibromoanthracene-2-sulfonate

Overview

Description

Sodium 9,10-dibromoanthracene-2-sulfonate is a chemical compound with the molecular formula C₁₄H₇Br₂NaO₃S and a molecular weight of 438.07 g/mol . This compound is a sulfonated derivative of anthracene, featuring bromine atoms at the 9 and 10 positions and a sulfonate group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dibromoanthracene-2-sulfonate typically involves the bromination of anthracene followed by sulfonation. The process begins with the reaction of anthracene with bromine in a suitable solvent such as chloroform, resulting in the formation of 9,10-dibromoanthracene . This intermediate is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the 2 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 9,10-dibromoanthracene-2-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 9 and 10 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

Substitution Products: Various substituted anthracene derivatives depending on the nucleophile used.

Oxidation Products: Anthraquinone derivatives.

Reduction Products: Dihydroanthracene derivatives.

Scientific Research Applications

Sodium 9,10-dibromoanthracene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 9,10-dibromoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Sodium 9,10-dibromoanthracene-2-sulfonate can be compared with other similar compounds, such as:

9,10-Dibromoanthracene: Lacks the sulfonate group, making it less soluble in water and limiting its applications.

9,10-Dimethylanthracene: Substituted with methyl groups instead of bromine, resulting in different chemical and physical properties.

9,10-Difurylanthracene: Contains furan rings instead of bromine atoms, leading to distinct photophysical properties.

The unique combination of bromine atoms and a sulfonate group in this compound makes it a versatile compound with diverse applications in various fields .

Biological Activity

Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) is a synthetic organic compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C₁₄H₇Br₂NaO₃S

- Molecular Weight : 438.07 g/mol

- CAS Number : 87796-18-7

DBAS is characterized by the presence of bromine atoms and a sulfonate group, which significantly influence its reactivity and biological interactions. Its synthesis typically involves the bromination of anthracene followed by sulfonation, resulting in a water-soluble compound useful in various scientific applications .

The biological activity of DBAS is primarily attributed to its ability to interact with cellular proteins and enzymes. The bromine atoms facilitate nucleophilic substitution reactions, while the sulfonate group enhances solubility and bioavailability. Research indicates that DBAS can act as a fluorescent probe in biochemical assays, particularly in esterase assays where it serves as a fluorescent acceptor, amplifying detection sensitivity .

Antimicrobial Properties

DBAS has been investigated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research has highlighted the potential of DBAS in cancer therapy. It has demonstrated cytotoxic effects on cancer cell lines, likely due to its ability to induce apoptosis (programmed cell death). The compound's interaction with DNA and cellular signaling pathways is believed to play a critical role in its anticancer properties.

Case Studies

- Esterase Assay Enhancement : In a study published in Science, DBAS was utilized to enhance the detection of esterase activity through chemiluminescence. The compound's ability to interact with excited triplet acetone generated during the reaction significantly increased assay sensitivity .

- Antimicrobial Testing : A series of experiments tested DBAS against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

To understand the unique properties of DBAS, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Solubility | Biological Activity |

|---|---|---|---|

| This compound | Brominated anthracene derivative | High | Antimicrobial, anticancer |

| 9,10-Dibromoanthracene | Brominated anthracene | Low | Limited biological activity |

| 9,10-Dimethylanthracene | Methyl-substituted anthracene | Moderate | Minimal biological activity |

The comparison highlights that DBAS's sulfonate group enhances its solubility and biological efficacy compared to other derivatives.

Properties

IUPAC Name |

sodium;9,10-dibromoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTROERCWCLTJJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87796-18-7 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?

A: this compound acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. this compound interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.